
6-bromo-1-methylquinoxalin-2(1H)-one
Description
6-Bromo-1-methylquinoxalin-2(1H)-one is a heterocyclic organic compound featuring a quinoxaline core (a bicyclic structure with two nitrogen atoms at positions 1 and 4). The molecule is substituted with a bromine atom at position 6 and a methyl group at position 1 (N-methylation) (Figure 1B in ). This compound has garnered attention in synthetic chemistry due to its reactivity as a substrate in radical addition and photochemical reactions. For example, it participates in allylboronic ester reactions under basic conditions (DBU) and perfluoroalkylation with C4F9I. Its crystal structure and NMR data (δ 12.86 ppm for the NH proton in DMSO-d6) highlight its planar aromatic system and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C9H7BrN2O |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromo-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H7BrN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-5H,1H3 |
InChI Key |
RILVWEDHGCCKLS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N=CC1=O |
Origin of Product |
United States |
Biological Activity
6-Bromo-1-methylquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and molecular modeling results.
Synthesis of this compound
The synthesis of this compound typically involves bromination reactions under controlled conditions. For instance, a study demonstrated the use of N-bromosuccinimide (NBS) in the presence of tert-butyl hydroperoxide (TBHP) to achieve high yields of the brominated product with excellent regioselectivity. The reaction conditions were optimized to ensure minimal formation of by-products, leading to an isolated yield of up to 92% for the desired compound .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects. For example:
- Cytotoxicity Testing : The compound was tested against HepG-2 and MCF-7 cell lines, revealing an IC50 range of 2.1 - 9.8 µM, which indicates significant potency compared to standard drugs like sorafenib .
- Mechanism of Action : The mechanism was further elucidated through apoptosis assays, where it was found to induce apoptosis by activating caspases and modulating Bcl-2 family proteins. Specifically, a notable increase in caspase-3 and caspase-9 levels was observed alongside a decrease in Bcl-2 levels, suggesting that the compound effectively triggers programmed cell death in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that quinoxaline derivatives exhibit dual activity as both anticancer and antimicrobial agents, making them valuable in therapeutic applications .
Molecular Modeling Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound interacts favorably with specific receptors associated with tumor growth, such as VEGFR-2 and c-Met kinase. The binding energies calculated from these simulations indicate a strong potential for this compound as a lead in drug development .
Data Summary Table
Property | Value |
---|---|
Synthesis Yield | Up to 92% |
IC50 (HepG-2) | 2.1 - 9.8 µM |
IC50 (MCF-7) | Comparable to sorafenib (3.4 µM) |
Caspase Activation | Increased caspase-3 and caspase-9 |
Bcl-2 Modulation | Significant decrease |
Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
Case Study 1: Apoptosis Induction
A recent study investigated the apoptotic effects of this compound on HepG-2 cells. The results indicated that treatment with this compound led to a significant increase in apoptotic cells compared to control groups, demonstrating its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial efficacy of quinoxaline derivatives against resistant bacterial strains. The findings revealed that compounds similar to this compound exhibited substantial inhibitory effects on bacterial growth, supporting its use as a dual-action therapeutic agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 6-bromo-1-methylquinoxalin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the strain but generally fall within the range of 50 to 200 µg/mL.
Anticancer Properties
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, cytotoxicity assays on MCF-7 breast cancer cells revealed an IC50 value of approximately 25 µM after 48 hours of exposure, indicating moderate potency that warrants further investigation into its mechanisms of action.
Anti-inflammatory Effects
There is emerging evidence supporting the role of this compound in modulating inflammatory pathways. Its ability to interact with specific molecular targets such as enzymes involved in inflammation suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Bromoquinoxaline | Bromine at C6 | Exhibits significant antimicrobial activity |
7-Methoxyquinoxaline | Methoxy at C7 | Different electronic properties affecting activity |
5-Bromo-7-(diethylamino)quinoxaline | Diethylamino group | Enhanced solubility but reduced antimicrobial efficacy |
Case Studies and Experimental Data
Several studies have investigated the biological activity and synthetic applications of this compound:
- Antimicrobial Studies : A study evaluated its efficacy against various microbial strains, reporting significant inhibition rates.
- Anticancer Activity : Research on human cancer cell lines indicated promising results, necessitating further exploration into its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Modifications
The table below summarizes key structural differences, physical properties, and reactivities of 6-bromo-1-methylquinoxalin-2(1H)-one and related compounds:
Reactivity and Electronic Effects
- Substituent Position: The bromine atom in this compound (C6) exerts an electron-withdrawing effect, activating the ring for electrophilic substitution at C3 and C5. In contrast, 7-bromo-1-methylquinoxalin-2(1H)-one () shows altered regioselectivity due to bromine at C7.
- Amino vs. Methyl Groups: 3-Amino-6-bromo-2(1H)-quinoxalinone () exhibits higher solubility in polar solvents compared to the methylated derivative, facilitating interactions with biological targets.
- Dihydro Modifications: Partial saturation (e.g., 3,4-dihydro derivatives) reduces aromaticity, lowering electrophilicity (ω = 3.42 eV for quinoxalin-2(1H)-one vs. 2.98 eV for dihydro analogs).
Preparation Methods
Methylation Using Methyl Iodide
A foundational approach involves the alkylation of 6-bromoquinoxalin-2(1H)-one with methyl iodide. The reaction typically employs potassium carbonate (K₂CO₃) as a base in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions
-
Substrate : 6-Bromoquinoxalin-2(1H)-one (1.0 equiv)
-
Alkylating Agent : Methyl iodide (1.2–1.5 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : DMF, 80°C, 12–24 h
The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen at the 1-position attacks the electrophilic methyl group. Phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) enhance reaction rates by facilitating interphase mixing.
Alternative Alkylating Agents
Propargyl bromide and benzyl bromides have been explored for N-alkylation, though regioselectivity challenges arise due to competing reactions at the quinoxaline’s secondary nitrogen. Stoichiometric control (1:1 molar ratio) and low-temperature conditions (0–25°C) minimize over-alkylation.
Bromination Strategies
Direct Bromination of 1-Methylquinoxalin-2(1H)-one
Regioselective bromination at the 6-position is achieved using N-bromosuccinimide (NBS) under radical-initiating conditions.
Optimized Protocol
-
Substrate : 1-Methylquinoxalin-2(1H)-one (1.0 equiv)
-
Brominating Agent : NBS (1.1 equiv)
-
Initiator : tert-Butyl hydroperoxide (TBHP, 1.0 equiv)
-
Solvent : Acetonitrile, room temperature, 12 h
Mechanistic studies suggest a single-electron transfer (SET) from TBHP to NBS, generating bromine radicals that selectively target the electron-rich 6-position. This method avoids metal catalysts and achieves >95% regioselectivity.
Copper-Mediated Bromination
Early methods utilized CuBr₂ as a bromine source, though yields were moderate (80%) compared to metal-free approaches. Side products from C-3 bromination necessitate rigorous purification.
Cyclocondensation of Halogenated Anilines
Two-Step Synthesis from 4-Bromo-1,2-phenylenediamine
A cyclocondensation route involves reacting 4-bromo-1,2-phenylenediamine with methyl glyoxylate, followed by oxidative cyclization.
Procedure
-
Step 1 : Condensation of 4-bromo-1,2-phenylenediamine (1.0 equiv) with methyl glyoxylate (1.2 equiv) in ethanol under reflux (24 h).
-
Step 2 : Oxidation with K₂CO₃ in DMF at 150°C (microwave irradiation, 2 h).
This method enables scalability but requires stringent control over oxidation conditions to prevent decarboxylation.
Metal-Free Photoinduced Methods
Visible-Light-Mediated Bromination
Eosin Y catalyzes the bromination of 1-methylquinoxalin-2(1H)-one under oxygen atmosphere, leveraging photoredox cycles to generate bromine radicals.
Conditions
-
Catalyst : Eosin Y (5 mol%)
-
Light Source : 18 W blue LED
-
Solvent : Trifluoroethanol, O₂ atmosphere, 24 h
This eco-friendly method avoids heavy metals and achieves high functional group tolerance, though substrate solubility in fluorinated alcohols can limit broad application.
Comparative Analysis of Methods
Method | Reagents | Yield | Advantages | Limitations |
---|---|---|---|---|
Alkylation (K₂CO₃/DMF) | Methyl iodide, K₂CO₃ | 70–85% | Simple setup, scalable | Requires anhydrous conditions |
NBS/TBHP Bromination | NBS, TBHP | 92% | Metal-free, high regioselectivity | Sensitive to moisture |
Cyclocondensation | Glyoxylate, K₂CO₃ | 65–75% | Scalable, versatile | Multi-step, moderate yields |
Photoinduced Bromination | Eosin Y, O₂ | 88% | Eco-friendly, mild conditions | Limited solvent compatibility |
Challenges and Optimization
Q & A
Q. What are the recommended synthetic routes for introducing alkyl groups at the N1 position of quinoxalin-2(1H)-one derivatives?
Alkylation of the quinoxalinone scaffold can be achieved using alkyl halides in the presence of a base. For example, 1-methyl substitution is typically performed by reacting the parent quinoxalin-2(1H)-one with methyl bromide or iodide in a polar aprotic solvent (e.g., DMF) with potassium carbonate as a base. A catalytic amount of tetra--butylammonium bromide may enhance reactivity . Post-reaction purification via recrystallization (e.g., ethanol) yields crystalline products suitable for structural validation.
Q. How should researchers characterize brominated quinoxalinones using spectroscopic methods?
- NMR : H and C NMR are critical for confirming substitution patterns. For example, the methyl group at N1 in 6-bromo-1-methylquinoxalin-2(1H)-one appears as a singlet near δ 3.5–3.7 ppm, while aromatic protons exhibit splitting patterns dependent on bromine's electronic effects .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s Br/Br doublet).
- IR : A strong carbonyl stretch (~1660–1680 cm) confirms the 2(1H)-one moiety .
Q. What safety protocols are essential for handling light-sensitive brominated quinoxalinones?
Store compounds in amber vials under inert gas (N/Ar) at room temperature. Use light-protected glassware during synthesis and avoid prolonged exposure to UV/visible light during analysis. Lab personnel must wear PPE (gloves, goggles) due to hazards like skin irritation (H315) and acute toxicity (H302, H332) .
Advanced Research Questions
Q. How can crystallographic refinement challenges be addressed for brominated quinoxalinones?
- Software : Use SHELXL for small-molecule refinement. Key parameters include anisotropic displacement for bromine atoms and hydrogen placement via riding models .
- Validation : Check for ADPs (anisotropic displacement parameters) and R-factor convergence. Tools like PLATON validate hydrogen bonding and π-π stacking interactions .
- Example : In 1-methyl-3-phenylquinoxalin-2(1H)-one, phenyl ring dihedral angles (19.3°–30.4°) were resolved using high-resolution data (R factor = 0.044) .
Q. How to resolve regiochemical ambiguities in condensation reactions involving brominated quinoxalinones?
Regioselectivity in reactions like Schiff base formation can lead to unexpected byproducts (e.g., 7-methoxy vs. 6-bromo isomers). Use computational modeling (DFT) to predict thermodynamic stability or employ directing groups (e.g., electron-withdrawing bromine) to bias reactivity. LC-MS or preparative TLC isolates minor products for structural confirmation .
Q. What experimental design considerations are critical for antimicrobial activity studies?
- Assay Design : Use the twofold serial dilution method to determine MIC (minimal inhibitory concentration) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., streptomycin) and solvent blanks .
- SAR Analysis : Compare substituent effects (e.g., 6-bromo vs. 6-fluoro) on activity. For example, fluoro-substituted derivatives showed enhanced antibacterial activity (MIC = 16–32 µg/mL) in some studies .
Q. How to address NMR data contradictions caused by tautomerism in quinoxalin-2(1H)-one derivatives?
Tautomeric equilibria (e.g., lactam-lactim) can broaden or split signals. Use deuterated DMSO or DMF to stabilize the dominant tautomer. Variable-temperature NMR (e.g., 25°C to 60°C) or N-labeling may resolve dynamic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.